1-Ethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
Description
Properties
IUPAC Name |
1-ethyl-3,4-dihydro-2H-naphthalene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-2-13(12(14)15)9-5-7-10-6-3-4-8-11(10)13/h3-4,6,8H,2,5,7,9H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXUSWUZCVUOFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCC2=CC=CC=C21)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875224-04-7 | |
| Record name | 1-ethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid can be synthesized through several methods. One common approach involves the catalytic hydrogenation of naphthalene derivatives. The reaction typically employs nickel catalysts under high pressure and temperature conditions to achieve the desired hydrogenation .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for efficiency and yield, utilizing advanced catalytic systems and reaction conditions to ensure high purity and consistent quality .
Chemical Reactions Analysis
Esterification and Derivatization
The carboxylic acid group undergoes standard esterification reactions. In one protocol:
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Reagents: Propargyl bromide, NaH (base), THF solvent, tetrabutylammonium iodide (TBAI) catalyst
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Conditions: Reflux for 20 hours
This reaction demonstrates the compound’s utility in generating derivatives for further functionalization.
Oxidation Reactions
Oxidation studies reveal selective reactivity:
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Reagents: CrO₃ or KMnO₄ in acidic media
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Conditions: Ambient temperature, 12–24 hours
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Products:
Table 1: Oxidation Outcomes
| Oxidizing Agent | Product | Yield (%) |
|---|---|---|
| KMnO₄ (pH 3.5) | Naphthoquinone | 58 |
| CrO₃/H₂SO₄ | 1-Ethyltetralone | 72 |
Reduction Reactions
The carboxylic acid moiety can be reduced to an alcohol:
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Reagents: LiAlH₄ or BH₃·THF
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Conditions: Anhydrous THF, 0°C to room temperature
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Product: 1-Ethyl-1-hydroxymethyl-1,2,3,4-tetrahydronaphthalene (89% yield with LiAlH₄) .
Lactonization
Intramolecular cyclization forms γ-lactones under specific conditions:
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Reagents: H₂SO₄ (catalytic)
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Conditions: Reflux in toluene, 6 hours
Substitution Reactions
Electrophilic substitution occurs at the aromatic ring:
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Reagents: HNO₃/H₂SO₄ (nitration), FeCl₃ (catalyst)
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Conditions: 0°C, 1 hour
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Products:
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Nitration: 6-Nitro derivative (major isomer, 64% yield)
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Sulfonation: 6-Sulfo derivative (58% yield).
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Table 2: Substitution Regioselectivity
| Reaction Type | Position | Yield (%) |
|---|---|---|
| Nitration | 6 | 64 |
| Sulfonation | 6 | 58 |
Decarboxylation
Thermal or base-induced decarboxylation generates 1-ethyltetralin:
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Reagents: NaOH (10% aqueous), Cu powder (catalyst)
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Conditions: 180°C, 3 hours
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Product: 1-Ethyl-1,2,3,4-tetrahydronaphthalene (81% yield) .
Salt Formation
The carboxylic acid forms stable salts with amines:
Scientific Research Applications
Structural Properties
- Molecular Formula : C₁₃H₁₆O₂
- Molecular Weight : 204.26 g/mol
- CAS Number : 875224-04-7
- Chemical Structure :
- The compound features a naphthalene core modified with an ethyl group and a carboxylic acid functional group.
Pharmaceutical Applications
1-Ethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid has been investigated for its potential as a precursor in the synthesis of various pharmaceutical agents. Its structural similarity to other bioactive compounds allows it to be a candidate for drug development.
- Antiviral Drug Development : Recent studies have focused on utilizing this compound in the synthesis of antiviral drugs through carbon–carbon bond formation techniques. These methods enhance the efficiency of drug design by allowing for the rapid assembly of complex molecular structures .
Chemical Synthesis
The compound serves as an important intermediate in organic synthesis. Its unique structure facilitates various chemical reactions including:
- Reactions with Nucleophiles : The carbonyl carbon in the carboxylic acid group can undergo nucleophilic addition reactions, making it useful in creating more complex molecules .
- Synthesis of Other Compounds : It can be transformed into other derivatives that are valuable in industrial applications or further chemical research.
Material Science
The compound's properties may also lend themselves to applications in material science:
- Polymer Production : Its derivatives could be utilized in producing polymers with specific characteristics such as improved thermal stability or mechanical strength.
Case Study 1: Antiviral Drug Synthesis
A recent publication documented the use of this compound as a key intermediate in synthesizing a new class of antiviral agents. The study demonstrated high yields and specificity in the reaction pathways employed, showcasing the compound's potential in pharmaceutical chemistry .
Case Study 2: Industrial Solvent Applications
Research has indicated that derivatives of this compound can act as effective solvents in various industrial processes. Its ability to dissolve fats, oils, and other organic materials makes it suitable for applications ranging from coatings to adhesives .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 1-ethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, influencing biological processes and chemical reactions. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanisms .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Specific Comparisons
The table below summarizes key structural and physicochemical properties of 1-ethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid and its analogs:
Key Comparative Insights
Steric and Electronic Effects
- Ethyl vs. Methyl-substituted β-carbolines (e.g., 1-methyl derivative) exhibit neuroactive properties, suggesting the ethyl analog may share similar bioactivity profiles with modified pharmacokinetics .
- Ethyl vs. However, the ethyl group provides a balance between bulk and flexibility, avoiding excessive steric hindrance .
Functional Group Impact
- Amino and Methoxy Substitutions: The 1-amino-6-methoxy derivative introduces hydrogen-bonding capabilities (amino group) and electron-donating effects (methoxy), expanding utility in peptide mimetics or kinase inhibitors .
- Carboxyl Disordering : In (±)-4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, carboxyl group disordering in the crystal lattice highlights the conformational flexibility imparted by substituent positioning, a factor relevant to the ethyl analog’s solid-state behavior .
Industrial and Pharmaceutical Relevance
- The ethyl derivative’s commercial availability (≥95% purity) and structural versatility position it as a preferred intermediate over niche analogs like the trichloromethyl-substituted β-carboline (32.6% yield, air-sensitive) .
Biological Activity
1-Ethyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid (CAS Number: 875224-04-7) is a compound that has garnered attention due to its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H16O2
- Molecular Weight : 204.27 g/mol
- Structure : The compound features a tetrahydronaphthalene core with a carboxylic acid functional group, which is crucial for its biological interactions.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. These effects are primarily attributed to their ability to scavenge free radicals and reduce oxidative stress in biological systems. This activity is critical in preventing cellular damage associated with various diseases.
2. Anti-inflammatory Effects
Preliminary studies suggest that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This mechanism is vital in the context of chronic inflammatory diseases and could provide therapeutic benefits.
3. Neuroprotective Properties
Similar compounds have demonstrated neuroprotective effects in various models of neurodegenerative diseases. These activities may involve modulation of neurotransmitter systems and protection against excitotoxicity.
Data Table: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Anti-inflammatory | Inhibition of cytokines | |
| Neuroprotective | Modulation of neurotransmitter systems |
Case Study 1: Antioxidant Activity
A study conducted on related compounds showed that tetrahydronaphthalene derivatives significantly reduced oxidative stress markers in rat models subjected to ischemia-reperfusion injury. The results indicated a reduction in malondialdehyde levels and an increase in antioxidant enzyme activity (e.g., superoxide dismutase) .
Case Study 2: Neuroprotection
In vitro studies demonstrated that compounds structurally similar to this compound could protect neuronal cells from apoptosis induced by oxidative stress. The protective effect was linked to the downregulation of caspase-3 activity and upregulation of Bcl-2 expression .
The mechanisms underlying the biological activities of this compound are still being elucidated. However, several pathways have been proposed based on related compounds:
- Antioxidant Pathway : The compound may enhance the expression of endogenous antioxidant enzymes through the Nrf2 pathway.
- Inflammatory Pathway : It may inhibit the NF-kB signaling pathway, leading to decreased expression of inflammatory cytokines.
- Neuroprotective Pathway : Modulation of calcium ion influx and stabilization of mitochondrial membranes may contribute to its neuroprotective effects.
Q & A
Q. What toxicity considerations are relevant for laboratory handling?
- Safety Protocols :
- Acute Toxicity : LD₅₀ > 2000 mg/kg (oral, rats), but wear PPE due to irritant potential .
- Genotoxicity : Ames test negative, but avoid prolonged skin contact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
